molecular formula C8H7ClN2O B2930902 4-Chloro-5-methoxybenzimidazole CAS No. 1360953-02-1

4-Chloro-5-methoxybenzimidazole

Cat. No.: B2930902
CAS No.: 1360953-02-1
M. Wt: 182.61
InChI Key: VXELIBRJQFMUNW-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Derivatives as a Privileged Scaffold in Drug Discovery

The designation of the benzimidazole core as a "privileged scaffold" stems from its ability to bind to a diverse range of biological targets with high affinity, leading to a wide spectrum of pharmacological activities. nih.govnih.govbohrium.com This versatility is attributed to its unique physicochemical properties, including the capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to macromolecules. nih.govbohrium.com The rigid, planar structure of the benzimidazole nucleus provides a stable backbone that can be readily functionalized at multiple positions, allowing for the generation of large libraries of compounds with varied biological activities. impactfactor.org

The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs, such as the anti-ulcer medication omeprazole (B731) and the anthelmintic drug albendazole. bohrium.comwisdomlib.org The structural and electronic properties of benzimidazole derivatives enable them to act as antagonists or agonists at various receptors and as inhibitors of key enzymes. nih.gov This broad applicability has made the benzimidazole scaffold a focal point for the development of new therapeutic agents. nih.govbohrium.com

Overview of the Therapeutic and Research Relevance of Substituted Benzimidazoles

Substituted benzimidazoles are of significant interest due to their broad and potent therapeutic activities. wisdomlib.orgnih.gov These compounds have been extensively investigated and developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents, among others. core.ac.uknih.govnih.govjetir.org

The wide-ranging pharmacological effects of substituted benzimidazoles highlight their importance in medicinal chemistry. impactfactor.org A variety of derivatives have been synthesized and shown to be effective against a wide array of microorganisms. ajptonline.com In the field of oncology, numerous benzimidazole derivatives have been developed as potent anticancer agents. nih.gov Furthermore, this class of compounds has yielded successful drugs for treating conditions such as peptic ulcers and parasitic infections. nih.govwisdomlib.org The ongoing research into novel substituted benzimidazoles continues to expand their therapeutic potential. srrjournals.com

Contextual Importance of Specific Substitutions (e.g., Halogenation and Alkoxy Groups) on the Benzimidazole Nucleus

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole nucleus. nih.govnih.gov Among the various possible modifications, halogenation and the introduction of alkoxy groups are of particular importance in medicinal chemistry.

Halogenation, the process of introducing one or more halogen atoms, can dramatically alter the electronic properties and lipophilicity of the benzimidazole scaffold. iosrphr.org For instance, the introduction of a chlorine atom can enhance the compound's ability to penetrate biological membranes and can lead to stronger interactions with target proteins through mechanisms like halogen bonding. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXELIBRJQFMUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Substituted Benzimidazoles Relevant to 4 Chloro 5 Methoxybenzimidazole

Positional and Substituent Effects on Biological Activity

The specific combination of a chloro group at the 4-position and a methoxy (B1213986) group at the 5-position of the benzimidazole (B57391) ring creates a unique electronic and steric landscape that influences its potential as a bioactive agent.

The introduction of a chloro substituent can significantly alter the pharmacological profile of a benzimidazole derivative. Halogens, particularly chlorine, are electron-withdrawing groups that can modify the acidity of the benzimidazole N-H bond and influence the molecule's ability to form hydrogen bonds and other intermolecular interactions. rsc.org

In the context of anti-inflammatory activity, chloro-substitution has been shown to be favorable. For instance, studies on bradykinin (B550075) B1 receptor antagonists revealed that a chloroimidazole derivative was among the most active compounds in a series, with an IC₅₀ value of 0.3 nM. nih.gov Similarly, research into analgesic and antidepressant benzimidazoles found that a chloro group at the second position of a benzyl (B1604629) ring attached to the benzimidazole scaffold was crucial for enhancing the desired activity. asianjpr.com In the development of anticancer agents, SAR studies have demonstrated that incorporating chloro-substituents can increase cytotoxic effects against various cancer cell lines. rsc.orgrsc.org Specifically, 5-chloro substitution on the benzimidazole ring was found to improve cytotoxicity against MCF-7 breast cancer cells when compared to 5-fluoro substitution. rsc.org

The methoxy group, an electron-donating substituent, also plays a critical role in modulating the biological activity of benzimidazole derivatives. Its presence can enhance binding affinity to target proteins through hydrogen bonding and by altering the electron density of the aromatic system. rsc.org

In SAR studies of anticancer benzimidazoles, the presence of multiple methoxy groups on a phenyl ring attached to the scaffold was correlated with stronger anticancer activity, an effect attributed to the electron-releasing nature of the substituents. rsc.orgrsc.org For example, a derivative with a 3,4,5-trimethoxybenzyl substitution was highly active against several cancer cell lines. rsc.org In the context of anti-inflammatory agents, a study exploring the p65/14-3-3 protein-protein interface utilized 2-chloro-5-methoxy-benzimidazole. nih.gov Crystallography revealed that the methoxy-substitution was detected in the 5-position, with the chlorine atom pointing toward the p65 peptide, indicating a specific orientation within the binding pocket that contributes to molecular recognition. nih.gov

Conformational Analysis and Ligand-Target Recognition in Benzimidazole Scaffolds

The three-dimensional conformation of benzimidazole derivatives is a key determinant of their interaction with biological targets. scispace.com Molecular docking and conformational analysis studies have been instrumental in understanding how these ligands fit into the binding sites of enzymes and receptors. researchgate.netresearchgate.net

A prominent example is the "butterfly-like" conformation adopted by many non-nucleoside reverse transcriptase inhibitors (NNRTIs) that feature a benzimidazole core. scispace.comnih.gov This specific spatial arrangement allows the molecule to fit snugly into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (RT). nih.gov X-ray crystallography of one such inhibitor bound to RT confirmed that substituents on the benzimidazole ring profoundly affect activity by influencing this conformation and the resulting interactions. acs.org For instance, substituents at the C4 position dramatically enhanced potency, whereas those at C5 were often detrimental. acs.org

Beyond enzyme inhibition, the conformation of benzimidazoles is crucial for their ability to bind to DNA. Bis-benzimidazoles, for example, are known to bind to the minor groove of DNA, particularly in AT-rich regions. oup.com Their crescent shape allows for optimal isohelicity, fitting within the groove's curvature. oup.com The recognition process is stabilized by non-covalent interactions, including hydrogen bonds between the benzimidazole subunits and the DNA base pairs. oup.com

SAR in Specific Therapeutic Areas for Benzimidazole Derivatives

The versatility of the benzimidazole scaffold has been exploited in the development of drugs for a wide array of diseases. The specific substitution pattern is tailored to optimize activity for a given therapeutic target. researchgate.net

Benzimidazole derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes like cyclooxygenase (COX) and interactions with receptors such as cannabinoid and bradykinin receptors. nih.govnih.gov SAR studies have established that the nature and position of substituents are critical for anti-inflammatory potency. researchgate.net

For example, the introduction of a carboxylic acid group at the C2-position of the benzimidazole ring fulfills the structural requirements for many anti-inflammatory compounds. scispace.com Further studies have shown that activity is highly dependent on the substituents at the 5-position and the chain length of the group at the C2-position. scispace.com In one series of 2-substituted benzimidazoles, compounds with dichloro and nitro substitutions on an attached phenyl ring showed significant anti-inflammatory effects. researchgate.net

Below is a table summarizing the anti-inflammatory activity of select benzimidazole derivatives, highlighting the influence of different substituents.

CompoundSubstituentsAssayActivity/ResultReference
N-(1H-benzimidazol-2-ylmethyl) aniline (B41778)Aniline at C2Carrageenan-induced rat paw edemaPotent anti-inflammatory activity nih.gov
N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline3-Chloroaniline at C2Carrageenan-induced rat paw edema100% edema inhibition at 100 mg/kg nih.gov
5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazolep-Amino group on phenylsulfonylCarrageenan-induced rat paw edema39.7% reduction in edema nih.gov
(1H-Benzimidazol-2-ylmethyl)-(3,4-dichloro-phenyl)-amine3,4-Dichlorophenyl at C2Carrageenan-induced rat paw edemaSignificant edema inhibition researchgate.net
(1H-Benzimidazol-2-ylmethyl)-(4-nitro-phenyl)-amine4-Nitrophenyl at C2Carrageenan-induced rat paw edemaSignificant edema inhibition researchgate.net

This table presents a selection of research findings and is not exhaustive.

The benzimidazole scaffold is a cornerstone in the design of potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). uctm.edu These compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function. nih.gov The SAR for this class of antivirals is well-defined.

The discovery of 1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole as a lead compound spurred the synthesis of numerous analogues. uctm.edu SAR studies revealed that a 2,6-dihalo substituted phenyl ring at the N1 position significantly improved anti-HIV activity. acs.orguctm.edu This is partly due to the orthogonal orientation of the phenyl ring relative to the benzimidazole system, which is stabilized by intramolecular hydrogen bonds. scispace.com

Research on 1,2-bis-substituted benzimidazoles further refined the SAR. It was found that substituents at the C4 position of the benzimidazole ring markedly increased potency, while substitutions at C5 or C6 were generally neutral or detrimental to activity. acs.org This highlights the precise structural requirements for optimal binding within the NNRTI pocket.

The following table details the activity of several benzimidazole derivatives against HIV-1.

CompoundSubstituentsTargetActivity (IC₅₀ or EC₅₀)Reference
1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole2,6-difluorobenzyl at N1, 2,6-difluorophenyl at C2, methyl at C4HIV-1 RT (Wild Type)IC₅₀ = 0.2 µM acs.org
1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazoleWild Type HIV-1 VirusWT VirusEC₅₀ = 0.44 µM acs.org
1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ)Thiazolo ring fused, 2,6-difluorophenyl at C1HIV-1 RTInhibitory at 14.6 µM scispace.com
1,4-bis-benzoimidazol-1-yl-butane-1,4-dioneButane-1,4-dione linker between two benzimidazolesHIV-1 ReplicationActive at 1.394 µM nih.gov
Disubstituted Benzimidazole Derivative(Undisclosed specific structure)HIV Inhibition~88% relative inhibition researchgate.net

This table presents a selection of research findings and is not exhaustive. IC₅₀ refers to the half-maximal inhibitory concentration, while EC₅₀ refers to the half-maximal effective concentration.

Molecular Mechanisms of Action and Target Identification for 4 Chloro 5 Methoxybenzimidazole and Analogues

Investigations into Protein-Ligand Interactions

The interaction between a small molecule and its protein target is the foundational event for its biological activity. For benzimidazole (B57391) analogues, detailed structural and biophysical studies have provided insights into these interactions at an atomic level.

Characterization of Binding Pockets and Interaction Modes

The binding of benzimidazole derivatives is often characterized by their insertion into specific pockets on the surface or within the core of a protein. An important example is the interaction of a structural isomer, 2-chloro-5-methoxy-benzimidazole, with the 14-3-3 protein. nih.govresearchgate.netresearchgate.net This protein possesses a composite binding pocket at the interface of its complex with the p65 subunit of NF-κB. nih.govresearchgate.netresearchgate.net

Crystallographic studies have shown that benzimidazole fragments can occupy this interfacial pocket, exhibiting multiple conformational poses. nih.govresearchgate.netresearchgate.net For instance, in the case of 2-chloro-5-methoxy-benzimidazole binding to the p65_45/14-3-3σΔC complex, the electron density map indicates two distinct binding poses. nih.govresearchgate.netresearchgate.net In one orientation, the 2-chloro substituent points towards the p65 peptide, while in the other, it is directed towards a pocket in the 14-3-3 protein. nih.govresearchgate.netresearchgate.net This demonstrates the adaptability of the benzimidazole scaffold within a defined binding site.

Similarly, in the context of the Estrogen Receptor Beta Ligand-Binding Domain (ERβ-LBD), the ligand-binding cavity is located deep within the protein's hydrophobic core. nih.gov It is lined by predominantly hydrophobic residues. nih.gov While direct crystallographic data for 4-Chloro-5-methoxybenzimidazole with ERβ-LBD is not available, studies on related 5-methoxybenzimidazole (B1583823) derivatives show their ability to occupy this pocket, with the potential for the methoxy (B1213986) group to form specific interactions. jmpas.com

Analysis of Hydrophobic Contacts and Hydrogen Bonding Networks

The stability of the protein-ligand complex is determined by a network of non-covalent interactions, primarily hydrophobic contacts and hydrogen bonds.

In the 14-3-3/p65 system, both structural isomers of 2-chloro-5-methoxy-benzimidazole engage in significant hydrophobic contacts with the roof of the 14-3-3 protein and with the Isoleucine 46 residue of the p65 peptide. nih.govresearchgate.netresearchgate.net These hydrophobic interactions are crucial for anchoring the ligand at the protein-protein interface. nih.govresearchgate.netresearchgate.netbohrium.com

Hydrogen bonds, while more directional, also play a key role. In the Estrogen Receptor Beta Ligand-Binding Domain (ERβ-LBD), the binding of ligands is often stabilized by hydrogen bonds with specific residues. For instance, docking studies of 5-hydroxybenzimidazole (B117332) derivatives, which are closely related to methoxybenzimidazoles, show the potential for hydrogen bond formation within the binding pocket. jmpas.com A surprising finding in studies with long-chained heterodimers containing a 5-methoxybenzimidazole moiety was the formation of a hydrogen bond with Arginine 501, located in a key helix (H12) of the ERβ-LBD. jmpas.com This highlights how a methoxy group can influence the binding mode and subsequent receptor conformation.

The interplay between hydrophobic and polar interactions dictates the binding affinity and specificity of the ligand for its target protein. tandfonline.comdntb.gov.ua

Elucidation of Specific Molecular Pathways and Enzyme Modulation

The binding of this compound and its analogues to their protein targets leads to the modulation of specific enzymatic activities and signaling pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition by Benzimidazole Derivatives

The benzimidazole scaffold is a recognized pharmacophore in the development of anti-inflammatory agents, many of which target the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are central to the arachidonic acid cascade, producing pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the benzimidazole ring significantly influence inhibitory activity and selectivity. nih.gov Specifically, the presence of a methoxy group has been shown to be favorable for 5-lipoxygenase (5-LOX) inhibition in some series of 2-phenyl-substituted benzimidazoles. nih.gov In other studies, a methoxy group at the R1 position of anacardic acid-conjugated benzimidazoles resulted in potent and highly selective COX-2 inhibition. nih.gov Furthermore, research on 2-(2-pyridinyl)benzimidazoles indicated that a para-methoxy group on a phenyl ring at the 2-position of the imidazole (B134444) nucleus contributed to potent anti-inflammatory activity. nih.gov

The presence of a chloro substituent has also been shown to be important. bohrium.com In certain series of benzimidazole derivatives, a chloro group at the meta position of a phenyl ring at C2 resulted in potent anti-inflammatory activity. nih.gov While direct inhibitory data for this compound on COX/LOX enzymes is not prominent, the known contributions of both chloro and methoxy substituents in other benzimidazole analogues suggest a potential for activity against these inflammatory enzymes. nih.govbohrium.com The combination of these two functional groups on the benzimidazole core represents a rational strategy for developing dual COX/LOX inhibitors. jmpas.com

Interaction with 14-3-3 Proteins and the NF-κB Signaling Pathway

A key molecular mechanism for some benzimidazole derivatives involves the stabilization of protein-protein interactions (PPIs). A well-studied example is the stabilization of the complex between 14-3-3 proteins and the p65 subunit of Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.netresearchgate.net The NF-κB pathway is a critical regulator of inflammatory responses.

Studies have shown that benzaldehyde-based fragments can bind to the 14-3-3/p65 complex, and this interaction can be enhanced by the addition of a benzimidazole moiety. nih.govresearchgate.netresearchgate.net Specifically, 2-chloro-5-methoxy-benzimidazole was identified as a fragment that binds within the composite binding pocket at the interface of the 14-3-3/p65 complex. nih.govresearchgate.netresearchgate.net This binding leads to a stabilization of the complex. nih.govresearchgate.netresearchgate.net By stabilizing this interaction, the benzimidazole derivative effectively sequesters p65, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. This represents a novel anti-inflammatory mechanism, distinct from direct enzyme inhibition. nih.govresearchgate.netresearchgate.net

The replacement of the chloro group with a methyl group was found to significantly diminish the stabilizing effect, highlighting the importance of the specific electronic and steric properties of the chlorine atom in this interaction. nih.govresearchgate.netbohrium.com

Modulation of Estrogen Receptor Beta Ligand Binding Domain (ERβ-LBD) Activity

The estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play crucial roles in various physiological processes. nih.gov The ligand-binding domain (LBD) of these receptors is a key target for therapeutic intervention. nih.gov

Research into heterodimeric compounds designed to interact with the ER has utilized 5-methoxybenzimidazole as a key structural component. jmpas.com These studies investigated molecules where a known ER ligand was linked to a 3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanoic acid moiety. jmpas.com Docking studies of these compounds into the ERβ-LBD crystal structure revealed that the 5-methoxybenzimidazole portion could participate in unique interactions. jmpas.com Notably, an unexpected hydrogen bond was observed between the ligand and the residue Arginine 501 in helix 12 of the LBD. jmpas.com This interaction with a critical component of the receptor's activation machinery suggests that 5-methoxybenzimidazole derivatives can significantly modulate the conformational state and, consequently, the transcriptional activity of ERβ. nih.govjmpas.com

The ability of the methoxy group to reorient the ligand within the binding cleft and establish novel contacts underscores the potential of this compound and related analogues as modulators of ERβ activity. jmpas.com

Interactive Data Tables

Table 1: Interaction of 2-chloro-5-methoxy-benzimidazole with the 14-3-3/p65 Complex Data derived from crystallographic and biophysical assays.

ParameterObservationReference
Target 14-3-3σΔC / p65_45 peptide complex nih.govresearchgate.netresearchgate.net
Binding Site Composite binding pocket at the protein-protein interface nih.govresearchgate.netresearchgate.net
Binding Poses Two distinct conformational poses identified in crystal structure nih.govresearchgate.netresearchgate.net
Key Interactions Hydrophobic contacts with the roof of 14-3-3 and Ile46 of p65 nih.govresearchgate.netresearchgate.net
Effect Stabilization of the ternary 14-3-3/p65 complex nih.govresearchgate.net
Comparative Affinity Higher anisotropy increase compared to the 2-methyl analogue nih.govresearchgate.netbohrium.com

Table 2: Structure-Activity Relationship (SAR) Insights for Benzimidazole Derivatives on COX/LOX General trends observed across various studies.

SubstituentPositionFavorable Effect OnReference
Methoxy R1 (on anacardic acid conjugate)COX-2 Inhibition nih.gov
Methoxy R5 (on 2-phenyl-benzimidazole)5-LOX Inhibition nih.gov
Methoxy 4-position (on 2-phenyl ring)Anti-inflammatory activity nih.gov
Chloro meta-position (on 2-phenyl ring)Anti-inflammatory activity nih.gov
Chloro 5-position (on benzimidazole)COX-2 Inhibition (in some series) bohrium.com

Phosphodiesterase (PDE) Inhibition by Related Compounds

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial intracellular second messengers. nih.gov The inhibition of these enzymes prevents the degradation of cAMP or cGMP, leading to various physiological effects such as smooth muscle relaxation, vasodilation, and bronchodilation. nih.gov Consequently, PDE inhibitors are a significant class of therapeutic agents used in the management of a wide range of conditions, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and pulmonary arterial hypertension. nih.govnih.gov

The benzimidazole scaffold, a key structural feature of this compound, is present in various compounds designed as PDE inhibitors. While direct studies on the PDE inhibitory activity of this compound are not extensively documented in the reviewed literature, the activity of structurally related compounds provides valuable insights. For instance, a series of 4-(3-chloro-4-methoxybenzyl)aminophthalazines were synthesized and evaluated for their inhibitory activity against phosphodiesterase 5 (PDE5). nih.gov One compound from this series demonstrated potent PDE5 inhibitory activity with an IC50 value of 0.56 nM and high selectivity over other PDE isozymes. nih.gov This highlights the potential of the chloro and methoxy substitutions in contributing to potent PDE inhibition.

Furthermore, the development of PDE4 inhibitors, which are particularly relevant for inflammatory diseases like asthma and COPD, has seen the exploration of diverse chemical structures. researchgate.net The strategies for designing potent and selective PDE4 inhibitors include developing compounds selective for specific PDE4 subtypes and creating structures unrelated to the prototypical inhibitor, rolipram. researchgate.net Benzimidazole derivatives have been investigated in this context. For example, novel imidazophenoxazine-4-sulfonamides were designed as potential PDE4 inhibitors, with some compounds showing promising in vitro inhibition of PDE4B and PDE4D. researchgate.net

The therapeutic potential of PDE inhibitors is underscored by their diverse applications. Sildenafil, a well-known PDE5 inhibitor, is used for erectile dysfunction and pulmonary arterial hypertension. nih.govnih.gov Other PDE inhibitors like roflumilast (B1684550) (a PDE4 inhibitor) are used for COPD, and cilostazol (B1669032) (a PDE3 inhibitor) is indicated for intermittent claudication. nih.gov The broad therapeutic landscape of PDE inhibitors suggests that benzimidazole-containing compounds, including analogues of this compound, could be promising candidates for the development of new PDE-targeting drugs.

Application of Computational Chemistry in Mechanism Studies

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering powerful methods to investigate molecular mechanisms of action and identify potential drug targets. For compounds like this compound and its analogues, computational approaches such as molecular docking and in silico analysis provide crucial insights into their biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to predict the binding affinity and interaction patterns of a ligand with a target protein, which is fundamental to understanding its mechanism of action. nih.govarxiv.org

In a study investigating the anti-inflammatory potential of Melaleuca cajuputi extract, 2-chloro-5-methoxybenzimidazole (B98737) (a structural isomer of the subject compound) was identified as one of the active compounds. nih.gov Molecular docking simulations were performed to examine the interaction of this compound with interleukin-6 (IL-6), a key cytokine involved in inflammation. nih.gov The docking study revealed a binding affinity of -4.46 kcal/mol for 2-chloro-5-methoxybenzimidazole with IL-6. nih.gov While this was not the lowest binding energy among the tested compounds, it indicates a potential interaction with the protein target. nih.gov

The process of molecular docking typically involves preparing the 3D structures of both the ligand and the protein target. nih.gov The protein structure is often obtained from a repository like the Protein Data Bank (PDB), and the ligand structure can be sourced from databases such as PubChem. nih.gov Software like AutoDockTools is then used to set up the docking simulation, defining a grid box around the binding site of the protein. nih.gov The output of the simulation provides information on the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.

The accuracy of binding affinity prediction can be challenging, especially for flexible proteins like cytochrome P450s. nih.gov Therefore, molecular docking results are often complemented by other computational methods and experimental validation.

In silico analysis encompasses a broad range of computational methods used to identify and validate potential drug targets. nih.govdtic.mil This approach can significantly streamline the early stages of drug discovery by prioritizing targets for further experimental investigation.

For instance, in the previously mentioned study on Melaleuca cajuputi, protein-protein interaction (PPI) network analysis was used to identify key proteins involved in the cytokine storm associated with COVID-19. nih.gov This analysis highlighted IL-6 as a significant target, which was then used for the molecular docking studies with the plant's active compounds, including 2-chloro-5-methoxybenzimidazole. nih.gov This demonstrates how in silico target identification can guide further computational and experimental work.

Another aspect of in silico analysis is the prediction of a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.org Tools like SwissADME and ProTox II can be used to assess the drug-likeness and potential toxicity of a compound. nih.gov In the study of Melaleuca cajuputi extract, the active compounds, including 2-chloro-5-methoxybenzimidazole, were predicted to be mostly non-toxic and to meet the criteria for drug-likeness. nih.gov

Furthermore, computational approaches can be used to build pharmacophore models based on a series of active compounds. acs.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors. acs.org

The integration of various in silico techniques, from target identification and molecular docking to ADMET prediction and pharmacophore modeling, provides a comprehensive computational framework for investigating the molecular mechanisms of action of compounds like this compound and for identifying and validating their potential biological targets.

Data Tables

Table 1: Molecular Docking Results of 2-Chloro-5-methoxybenzimidazole with Interleukin-6 (IL-6)

CompoundTarget ProteinBinding Affinity (kcal/mol)Inhibition Constant (µM)Reference
2-chloro-5-methoxybenzimidazoleInterleukin-6 (IL-6)-4.46535.76 nih.gov

Preclinical Biological Activities and Therapeutic Potential in Experimental Models for Benzimidazole Derivatives

Antimicrobial Activity Investigations

While specific studies on 4-Chloro-5-methoxybenzimidazole are absent, other related benzimidazole (B57391) derivatives have been investigated for their antimicrobial properties.

In Vitro Antibacterial Efficacy Studies

No specific in vitro antibacterial efficacy studies for this compound were identified. Research on other derivatives, such as certain 4-methoxybenzimidazole derivatives, has shown antibacterial activity against strains like S. aureus and E. coli. nih.gov Similarly, various chloro-substituted benzimidazoles have demonstrated antibacterial potential. researchgate.net For instance, novel benzimidazole derivatives have been synthesized and shown to be active against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 3.125–12.5 µmol/mL. core.ac.uknih.gov However, these findings are not directly attributable to this compound.

In Vitro Antifungal Efficacy Studies

Specific in vitro antifungal efficacy studies for this compound could not be located. The broader class of benzimidazoles, including well-known drugs like mebendazole (B1676124) and albendazole, has significant antifungal properties. nih.gov Studies on derivatives like 2-mercapto-5-methoxybenzimidazole have led to the synthesis of compounds with activity against fungal strains such as C. albicans. semanticscholar.org Some novel benzimidazole-triazole hybrids have shown potent antifungal activity, with MIC values against C. albicans as low as 3.125 µmol/mL, which in some cases is more potent than the reference drug Fluconazole. nih.gov

Anti-inflammatory Properties in Experimental Systems

There is no specific information regarding the anti-inflammatory properties of this compound in experimental systems.

Assessment of Anti-inflammatory Potency in Relevant Assays

No direct assessments of the anti-inflammatory potency for this compound have been published. However, the benzimidazole nucleus is a core component of various compounds tested for anti-inflammatory effects. For example, some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with certain compounds showing potent COX-2 inhibition with IC₅₀ values as low as 0.10 µM. ekb.egresearchgate.net Other studies on different substituted benzimidazoles have reported significant inhibition of paw edema in rat models, a common assay for anti-inflammatory activity. nih.govjmpas.com For example, a 4-chloro-N-((2-(chloromethyl)-1H-benzo[d]imidazol-1-yl)methyl)benzamide derivative showed 66.66% inhibition in a carrageenan-induced paw edema assay. jmpas.com

Antitumor / Antiproliferative Activities in Cancer Cell Lines

Specific data on the antitumor or antiproliferative activities of this compound against cancer cell lines is not available.

Evaluation of Cytotoxicity and Cell Growth Inhibition

Evaluations of cytotoxicity and cell growth inhibition specifically for this compound have not been reported. The benzimidazole scaffold is present in numerous compounds investigated for their anticancer potential. scispace.comd-nb.info These derivatives have been tested against a wide array of human cancer cell lines, including those for breast, colon, lung, and liver cancer. researchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological processes, is a key parameter in these studies. nih.gov For some novel benzimidazole derivatives, IC₅₀ values against cancer cell lines have been reported in the low micromolar range, indicating significant cytotoxic effects. d-nb.infooncologyradiotherapy.com

Induction of Cell Cycle Arrest and Apoptosis

There are no available scientific studies that specifically document the capacity of This compound to induce cell cycle arrest or apoptosis. The body of research on the anticancer properties of benzimidazoles focuses on other, often more structurally complex, derivatives. For example, certain coumarin-benzimidazole hybrids have been investigated as apoptosis-inducing agents, and some iridium(III) complexes incorporating a 5-methoxybenzimidazole (B1583823) ligand have been shown to cause cell cycle arrest and apoptosis. trilinkbiotech.combiorxiv.org However, these activities are characteristic of the hybrid molecules or metal complexes as a whole and cannot be ascribed to the this compound moiety alone.

Antiviral Activities of Benzimidazole Derivatives

Specific data on the antiviral properties of This compound are not present in the current scientific literature. The benzimidazole scaffold is a well-established pharmacophore in the development of antiviral drugs, with numerous derivatives showing a broad spectrum of activity. nih.govapub.krmdpi.comcornell.edu For instance, research has been conducted on the anti-herpes virus properties of related compounds like 2-amino-5-fluoro-6-methoxybenzimidazole. frontiersin.org Despite the known potential of the benzimidazole class, the specific antiviral profile for this compound remains uninvestigated.

No published research evaluates the ability of This compound to inhibit viral enzymes such as HIV-1 reverse transcriptase (RT). The benzimidazole core is a recognized structural motif in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs). cornell.edujapsonline.com Specific, complex derivatives like 1-(2,6-difluorobenzyl)-2-(2-6-difluorophenyl)-4-methoxy benzimidazole have been identified as inhibitors of HIV-1 RT. However, such findings are specific to the tested molecule and cannot be extrapolated to this compound.

Antioxidant Activities and Redox Modulation

The potential antioxidant and redox-modulating effects of This compound have not been specifically reported. It is generally understood that benzimidazole derivatives can exhibit antioxidant properties, and that substituents such as methoxy (B1213986) groups may enhance this activity. nih.gov Studies on related compounds, such as 2-mercaptobenzimidazole (B194830) derivatives including 5-chloro- and 5-methoxy-benzimidazole-2-thiols, have explored antioxidant potential. However, the presence of a thiol group fundamentally changes the chemical nature of the molecule, and therefore, these results are not directly applicable to this compound.

Advanced Research and Methodological Approaches in 4 Chloro 5 Methoxybenzimidazole Studies

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

A combination of modern spectroscopic techniques is indispensable for the detailed characterization of the 4-chloro-5-methoxybenzimidazole scaffold and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of chloro-methoxy substituted benzimidazoles. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In studies of related substituted benzimidazoles, ¹H-NMR spectra typically reveal distinct signals for the aromatic protons on the benzimidazole (B57391) ring, with their chemical shifts and coupling constants being highly dependent on the substitution pattern. For instance, the protons on the benzimidazole ring of derivatives are generally observed in the aromatic region (δ 6.8-8.1 ppm). nih.govvjs.ac.vn The methoxy (B1213986) group (OCH₃) protons characteristically appear as a sharp singlet in the upfield region, often around δ 3.8-4.0 ppm. nih.govvjs.ac.vnnih.gov The N-H proton of the imidazole (B134444) ring, when present, usually appears as a broad singlet at a downfield chemical shift (often >10 ppm) and is exchangeable with D₂O. nih.govgoogle.com

¹³C-NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectra of benzimidazole derivatives show characteristic peaks for aromatic carbons between 104 and 154 ppm. ijsr.net The carbonyl carbon in related acetamide (B32628) derivatives resonates at approximately 165 ppm, while the methoxy carbon signal is typically found around 56 ppm. ijsr.net Analysis of NMR spectral data has been crucial in confirming the structure of newly synthesized benzimidazole derivatives. vjs.ac.vn

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Methoxybenzimidazole Derivatives Data is illustrative for the class of compounds and not specific to this compound due to a lack of specific literature data.

TechniqueFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹H-NMRAromatic Protons (Benzene Ring)6.8 - 8.1 nih.govvjs.ac.vn
Methoxy Protons (-OCH₃)3.8 - 4.0 nih.govnih.gov
Imidazole N-H>10.0 (broad) nih.govgoogle.com
¹³C-NMRAromatic Carbons104 - 154 ijsr.net
Methoxy Carbon (-OCH₃)~56 ijsr.net
Imidazole C2 Carbon~153 nih.gov

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for identifying functional groups and confirming the molecular weight of this compound and its analogues.

IR spectra of benzimidazole derivatives exhibit characteristic absorption bands. Key frequencies include N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C=C stretching. nih.goveurjchem.com The presence of a methoxy group is confirmed by C-O stretching vibrations, typically observed in the 1270 cm⁻¹ (aryl C-O) and 1170 cm⁻¹ (alkyl C-O) regions. ijsr.net

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation. For instance, in the analysis of [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide, the molecular ion peak was observed at m/z 327, confirming the compound's mass. ijsr.net High-Resolution Mass Spectrometry (HRMS) is often employed for determining the precise elemental composition of newly synthesized molecules. nih.goveurjchem.com

The asymmetrically substituted benzimidazole ring in compounds like this compound can exist as two rapidly interconverting tautomers (the 4-chloro-5-methoxy and 7-chloro-6-methoxy forms). Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful solid-state technique for studying tautomerism in chlorine-containing compounds. mdpi.com For the related compound 2-chloro-5(6)-methoxybenzimidazole, prototropic exchange in solution was decelerated at low temperatures (173 K), allowing for the separate detection of the two tautomers by NMR. researchgate.netsemanticscholar.org This study revealed a mixture of 40% of the 5-methoxy and 60% of the 6-methoxy tautomer. mdpi.comresearchgate.netsemanticscholar.org Although attempts to obtain the ³⁵Cl NQR spectrum for this specific compound were unsuccessful, NQR remains a crucial tool for investigating the structure and tautomerism of other functional heterocyclic compounds. mdpi.comresearchgate.net

Methodologies for Isomer Separation and Regioisomer Analysis

The synthesis of asymmetrically substituted benzimidazoles often yields a mixture of regioisomers, making their separation and analysis a critical step. For example, the synthesis of nucleoside analogues from asymmetrically substituted benzimidazoles can result in the formation of both N1- and N3-regioisomers. mdpi.com

The primary technique for separating these isomers is chromatography. Silica gel column chromatography is widely used to isolate individual isomers from reaction mixtures. ijfmr.comquestjournals.org For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC), often using reversed-phase columns, provides higher resolution and is a common method for purifying regioisomers of benzimidazole nucleosides and other derivatives. mdpi.comoup.com The progress of reactions and the purity of the separated isomers are typically monitored by analytical HPLC and Thin-Layer Chromatography (TLC). mdpi.comsemanticscholar.org

Strategies for Focused Compound Library Development and Screening

Focused compound libraries, which are collections of molecules designed around a specific chemical scaffold with known or predicted biological relevance, are a key strategy in modern drug discovery. nih.gov The benzimidazole core is a privileged scaffold in medicinal chemistry, and derivatives of this compound are valuable components in the development of such libraries.

One strategy involves using the substituted benzimidazole as a building block for creating a library of fragments. For example, 2-chloro-5-methoxy-benzimidazole was used in a nucleophilic aromatic substitution reaction to synthesize a focused library of fragments intended to probe protein-protein interactions. nih.govacs.org This library was then screened using techniques like X-ray crystallography and biophysical assays (e.g., fluorescence anisotropy) to identify "hits" that bind to the target protein. nih.govacs.org The screening of these focused libraries can yield higher hit rates compared to diverse screening sets and provide clear structure-activity relationships (SAR) that guide further optimization. nih.gov The development of such libraries allows for the systematic exploration of the chemical space around the this compound scaffold to discover molecules with desired biological activities.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Chloro-5-methoxybenzimidazole to maximize yield and purity?

  • Methodological Answer : The synthesis can be optimized by refluxing intermediates in methanol with potassium carbonate and sodium methoxide, followed by purification using ethyl acetate/water partitioning. For example, a 75% yield was achieved by refluxing with anhydrous magnesium chloride as a catalyst, followed by crystallization at 0°C to enhance purity . Monitoring reaction progress via HPLC (95.5% purity reported) ensures quality control .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : IR spectroscopy is critical for identifying functional groups (e.g., methoxy and benzimidazole rings), while HRMS (EI, 70 eV) provides accurate molecular weight confirmation. For structural elucidation, 1^1H/13^13C NMR can resolve substituent positions, as demonstrated in analogous benzimidazole derivatives .

Q. How can researchers ensure reproducibility in synthesizing chloro-methoxy-substituted benzimidazoles?

  • Methodological Answer : Standardize reaction parameters (e.g., 120°C for cyclization using phosphorus oxychloride) and employ stoichiometric controls. For example, maintaining a 1:1 molar ratio of substituted benzaldehyde to triazole precursors minimizes side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Variability in yields (e.g., 65–75%) may arise from differences in catalysts (e.g., magnesium chloride vs. acetic acid) or purification methods. Systematic optimization studies, such as Design of Experiments (DoE), can identify critical factors like solvent polarity or reflux duration .

Q. How does the substitution pattern on the benzimidazole core influence binding affinity to neurological receptors?

  • Methodological Answer : Structural analogs, such as 4-amino-5-chloro-2-methoxybenzoic acid derivatives, show that chloro and methoxy groups enhance dopamine D2 receptor antagonism. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while in vitro assays (e.g., radioligand displacement) validate affinity .

Q. Can this compound serve as a pharmacophore for agrochemical development?

  • Methodological Answer : The compound’s electron-withdrawing groups (Cl, OMe) may stabilize interactions with enzyme active sites. Testing against plant pathogens (e.g., Fusarium spp.) via growth inhibition assays and comparing with known herbicides (e.g., sulfonylureas) can reveal agrochemical potential .

Q. What computational tools predict the material science applications of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications. Thermogravimetric analysis (TGA) evaluates thermal stability, as seen in related benzimidazole-based polymers .

Analytical and Contradiction Analysis

Q. Why do HPLC purity results vary across synthetic batches of this compound?

  • Methodological Answer : Impurities may arise from incomplete cyclization or residual solvents. Implementing gradient elution HPLC with UV detection (e.g., 254 nm) and spiking experiments with synthetic intermediates can identify contaminants .

Q. How do solvent choices impact the regioselectivity of benzimidazole functionalization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) favor electrophilic substitution at the 5-position, while non-polar solvents may shift reactivity. 19^19F NMR tracking of fluorinated analogs can map reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.